Chlorogentisylquinone

Description

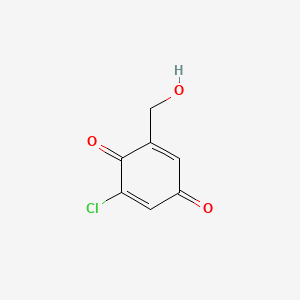

Structure

3D Structure

Properties

CAS No. |

333344-08-4 |

|---|---|

Molecular Formula |

C7H5ClO3 |

Molecular Weight |

172.56 g/mol |

IUPAC Name |

2-chloro-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C7H5ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9H,3H2 |

InChI Key |

AGIRBSHCJNCQAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=CC1=O)Cl)CO |

Synonyms |

chlorogentisylquinone |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of Chlorogentisylquinone: A Potent Neutral Sphingomyelinase Inhibitor from a Marine Fungus

A comprehensive analysis of the isolation, characterization, and biological activity of a novel chlorinated p-benzoquinone derived from the marine fungus Phoma sp. FOM-8108.

Introduction

In the continual search for novel bioactive compounds from marine microorganisms, a chlorinated p-benzoquinone derivative, chlorogentisylquinone, was discovered from the culture broth of the marine fungus Phoma sp., strain FOM-8108. This compound has been identified as a potent and specific inhibitor of neutral sphingomyelinase (nSMase), an enzyme implicated in various signaling pathways and disease pathologies. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activities of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Fermentation and Production

The production of this compound is achieved through the fermentation of the marine fungus Phoma sp. FOM-8108. A critical factor in the production of this chlorinated metabolite is the presence of seawater in the fermentation medium. Studies have shown that a higher concentration of seawater (75-100%) in the culture medium is necessary for the full production of this compound, highlighting the role of chloride ions in its biosynthesis.[1]

Fermentation Protocol

While the precise media composition from the original discovery is not publicly detailed, a general protocol for the cultivation of Phoma sp. for the production of secondary metabolites can be outlined as follows:

-

Inoculum Preparation: A seed culture of Phoma sp. FOM-8108 is prepared by inoculating a suitable agar medium with the fungal spores and incubating until sufficient mycelial growth is achieved.

-

Production Culture: The seed culture is then used to inoculate a liquid production medium. Based on the established requirement, this medium would consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), essential minerals, and a high concentration of sterile seawater.

-

Incubation: The production culture is incubated under controlled conditions of temperature, pH, and agitation for a specific duration to allow for fungal growth and the biosynthesis of this compound.

-

Harvesting: After the incubation period, the culture broth is harvested for the extraction of the target compound.

Extraction and Purification

The isolation of this compound from the fermentation broth involves a multi-step process of solvent extraction and chromatographic separation.[2]

Experimental Protocol for Extraction and Purification

-

Solvent Extraction: The harvested culture broth is first subjected to solvent extraction, typically using an organic solvent such as ethyl acetate, to partition the lipophilic compounds, including this compound, from the aqueous phase.

-

Silica Gel Chromatography: The crude extract obtained from the solvent extraction is then concentrated and subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, to separate the compounds based on their affinity for the silica gel. Fractions containing this compound are identified and pooled.

-

Sephadex LH-20 Chromatography: The partially purified fractions are further purified using Sephadex LH-20 column chromatography. This size-exclusion chromatography step, typically performed with methanol as the eluent, separates the remaining impurities based on their molecular size, yielding pure this compound.

Caption: Experimental workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, DEPT, HMQC, and HMBC experiments.[2] These analyses established the compound as a chlorinated p-benzoquinone derivative of gentisyl alcohol.

Biological Activity

This compound exhibits significant biological activity, primarily as an inhibitor of neutral sphingomyelinase and as a cytotoxic agent.

Inhibition of Neutral Sphingomyelinase

This compound is a potent inhibitor of neutral sphingomyelinase (nSMase) activity.

| Parameter | Value |

| Target Enzyme | Neutral Sphingomyelinase (nSMase) |

| IC₅₀ | 1.2 µM |

Table 1: Inhibitory activity of this compound against neutral sphingomyelinase.[2]

Cytotoxic Activity

The compound has also demonstrated cytotoxic effects against murine leukemia P388 cells.

| Parameter | Value |

| Cell Line | P388 (Murine Leukemia) |

| IC₅₀ | 7.6 µM |

Table 2: Cytotoxic activity of this compound.

Antimicrobial Activity

While detailed minimum inhibitory concentration (MIC) data is not extensively available in the initial discovery literature, preliminary assessments indicated that this compound possesses antimicrobial properties. Further studies are required to fully characterize its antimicrobial spectrum.

Proposed Biosynthetic Pathway

The biosynthesis of this compound in Phoma sp. FOM-8108 is hypothesized to proceed through a polyketide pathway, a common route for the synthesis of aromatic compounds in fungi. The pathway likely involves the formation of a gentisic acid intermediate, which is subsequently modified to the quinone and then chlorinated. The absolute requirement of seawater for the production of the chlorinated compound strongly suggests the involvement of a halogenase enzyme that utilizes chloride ions from the seawater.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion and Future Perspectives

The discovery of this compound from the marine fungus Phoma sp. FOM-8108 adds to the growing arsenal of bioactive natural products from marine sources. Its potent and specific inhibition of neutral sphingomyelinase makes it a valuable tool for studying the roles of this enzyme in cellular processes and a potential lead compound for the development of therapeutics targeting nSMase-related pathologies. Further research is warranted to fully elucidate its mechanism of action, antimicrobial spectrum, and biosynthetic pathway, which could open avenues for synthetic and biosynthetic production of this and related compounds.

References

Unveiling the Molecular Architecture of Chlorogentisylquinone: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorogentisylquinone, a novel inhibitor of neutral sphingomyelinase (N-SMase), has been isolated from the marine fungus FOM-8108.[1] Its unique chemical structure holds potential for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the methodologies employed in the isolation, purification, and, most critically, the chemical structure elucidation of this compound. The process leverages a combination of chromatographic techniques and advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), to define its molecular framework. This document details the generalized experimental protocols and presents the logical workflow for piecing together the structural puzzle of this promising bioactive compound.

Introduction

The discovery of novel enzyme inhibitors from natural sources is a cornerstone of drug discovery. Neutral sphingomyelinase (N-SMase) has emerged as a significant therapeutic target due to its role in various signaling pathways, including those involved in inflammation and apoptosis. This compound, a metabolite produced by a marine-derived fungus, has been identified as a potent inhibitor of N-SMase, exhibiting an IC50 value of 1.2 microM.[1] The elucidation of its chemical structure is paramount to understanding its mechanism of action and for enabling synthetic efforts to develop more potent and selective analogs. This guide serves as an in-depth resource on the multifaceted process of determining the chemical identity of this compound.

Isolation and Purification of this compound

The initial step in the structural elucidation of a natural product is its isolation and purification from the source organism. Based on the available literature, a multi-step chromatographic approach was employed to obtain pure this compound from the culture broth of the marine fungus FOM-8108.[1]

Experimental Protocol: Generalised Isolation Procedure

-

Solvent Extraction: The fungal culture broth is subjected to solvent extraction, typically using a water-immiscible organic solvent such as ethyl acetate or chloroform, to partition the organic-soluble metabolites, including this compound, from the aqueous medium.

-

Silica Gel Chromatography: The crude extract is then fractionated using silica gel column chromatography. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute compounds based on their affinity for the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Size-Exclusion Chromatography: Fractions enriched with this compound are further purified using Sephadex LH-20 chromatography.[1] This technique separates molecules based on their size, effectively removing impurities of different molecular weights.

References

In-Depth Technical Guide to the Spectroscopic Data of Chlorogentisylquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogentisylquinone is a naturally occurring small molecule that has garnered interest within the scientific community for its inhibitory activity against neutral sphingomyelinase (N-SMase). This enzyme plays a crucial role in cellular signaling pathways by catalyzing the hydrolysis of sphingomyelin to ceramide. Dysregulation of N-SMase activity has been implicated in various pathological conditions, making inhibitors like this compound valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and further investigation.

Physicochemical Properties

This compound is described as a reddish powder. Its molecular formula has been determined to be C₁₄H₁₁ClO₅ based on High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS). The compound is soluble in methanol and acetone.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following sections detail the key NMR and MS data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the elemental composition of this compound.

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

| HR-FAB-MS (negative) | [M-H]⁻ | 293.0216 | 293.0217 | C₁₄H₁₀ClO₅ |

Nuclear Magnetic Resonance (NMR) Data

The one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, HMQC, and HMBC, were instrumental in elucidating the detailed chemical structure of this compound. The spectra were recorded in acetone-d₆.

¹H NMR Spectroscopic Data (Acetone-d₆)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 3-H | 6.91 | d | 2.0 |

| 5-H | 6.78 | d | 2.0 |

| 1'-H₂ | 4.60 | s | |

| 4'-H | 6.47 | t | 2.0 |

| 6'-H | 6.42 | d | 2.0 |

¹³C NMR Spectroscopic Data (Acetone-d₆)

| Position | Chemical Shift (δ) in ppm |

| 1 | 187.5 |

| 2 | 161.2 |

| 3 | 110.1 |

| 4 | 182.0 |

| 5 | 108.8 |

| 6 | 165.8 |

| 1' | 38.2 |

| 2' | 157.1 |

| 3' | 111.8 |

| 4' | 134.1 |

| 5' | 108.3 |

| 6' | 131.8 |

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the characterization of this compound.

Isolation and Purification

This compound was isolated from the culture broth of the marine fungus Penicillium sp. The process involved:

-

Solvent Extraction: The culture filtrate was extracted with ethyl acetate.

-

Silica Gel Chromatography: The crude extract was subjected to silica gel column chromatography.

-

Sephadex LH-20 Chromatography: Further purification was achieved using a Sephadex LH-20 column.

-

Preparative HPLC: The final purification step was carried out using preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

-

UV-Visible Spectroscopy: The UV-visible spectrum was recorded in methanol, showing absorption maxima at 265, 330, and 430 nm.

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a JEOL JMS-AX505HA mass spectrometer.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer in acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

Signaling Pathway and Biological Activity

This compound has been identified as an inhibitor of neutral sphingomyelinase (N-SMase). This enzyme is a key component of the sphingomyelin signaling pathway.

Caption: Inhibition of N-SMase by this compound.

The inhibition of N-SMase by this compound blocks the conversion of sphingomyelin to ceramide. Ceramide is a bioactive lipid that acts as a second messenger in a variety of cellular processes, including apoptosis, cell growth, and inflammation. By reducing ceramide production, this compound can modulate these downstream signaling events. This makes it a valuable molecular probe for studying the roles of N-SMase and ceramide in cellular physiology and pathology.

Experimental Workflow

The general workflow for the isolation and characterization of this compound is depicted below.

Caption: Isolation and characterization workflow.

This workflow highlights the multi-step purification process required to isolate this compound from its natural source, followed by the critical spectroscopic analysis for structural determination.

The Biological Activity of Chlorogentisylquinone: A Neutral Sphingomyelinase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chlorogentisylquinone, a natural product derived from a marine fungus, has been identified as a potent inhibitor of neutral sphingomyelinase (N-SMase). This enzyme plays a critical role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to ceramide, a key second messenger involved in a myriad of cellular processes including apoptosis, inflammation, and cell proliferation. The inhibitory action of this compound on N-SMase positions it as a valuable research tool and a potential lead compound for the development of therapeutics targeting sphingolipid-mediated signaling pathways. This document provides an in-depth overview of the biological activity of this compound, including its inhibitory potency, a detailed hypothetical experimental protocol for assessing its activity, and a visualization of the signaling pathways it may modulate.

Quantitative Data on Inhibitory Activity

This compound has demonstrated significant inhibitory activity against neutral sphingomyelinase. The key quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | Source of Enzyme | IC50 Value | Reference |

| This compound | Neutral Sphingomyelinase | Rat Brain Membranes | 1.2 µM | [1] |

Experimental Protocols

While the precise experimental details from the original discovery of this compound's activity are not fully available, a standard and widely accepted method for determining neutral sphingomyelinase activity is presented below. This protocol is based on established methodologies for measuring N-SMase activity in rat brain membrane preparations.

Preparation of Rat Brain Membranes

-

Tissue Homogenization: Whole rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose, 1 mM EDTA, and a protease inhibitor cocktail).

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Membrane Fractionation: The resulting supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the membranes.

-

Washing and Resuspension: The membrane pellet is washed with the homogenization buffer and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.

Neutral Sphingomyelinase Activity Assay

This assay measures the enzymatic hydrolysis of a labeled sphingomyelin substrate.

-

Reaction Mixture Preparation: In a microcentrifuge tube, the following components are combined:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).

-

Rat brain membrane preparation (containing a known amount of protein, e.g., 20-50 µg).

-

Varying concentrations of this compound (or vehicle control, typically DMSO).

-

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, [N-methyl-¹⁴C]-sphingomyelin.

-

Incubation: The reaction is allowed to proceed at 37°C for a specific duration (e.g., 30-60 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a chloroform/methanol mixture (e.g., 2:1, v/v).

-

Phase Separation: The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The radiolabeled product, [¹⁴C]-phosphocholine, partitions into the aqueous phase, while the unreacted [¹⁴C]-sphingomyelin remains in the organic phase.

-

Quantification: An aliquot of the aqueous phase is collected, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The enzyme activity is calculated based on the amount of [¹⁴C]-phosphocholine produced. The IC50 value for this compound is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Cellular Pathways

The inhibition of neutral sphingomyelinase by this compound can have significant downstream effects on various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the central role of N-SMase in these pathways and the potential points of intervention by an inhibitor.

Experimental Workflow for N-SMase Inhibition Assay

Caption: Workflow for determining the inhibitory effect of this compound on N-SMase.

N-SMase Signaling Pathway in Apoptosis

References

Unraveling the Cytotoxic Potential of Chlorogentisylquinone on P388 Murine Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorogentisylquinone, a marine-derived compound, has been identified as a novel inhibitor of neutral sphingomyelinase. While direct experimental data on its cytotoxic effects on P388 murine leukemia cells are not extensively documented in current literature, its classification as a quinone and its known enzymatic target provide a strong basis for predicting its anticancer potential and mechanisms of action. This technical guide synthesizes information from analogous quinone-based compounds and the known roles of neutral sphingomyelinase in cancer cell signaling to provide a comprehensive overview of the potential cytotoxic effects of this compound on P388 cells. This document outlines plausible experimental protocols, hypothetical data representations, and potential signaling pathways to guide future research in this area.

Introduction

The P388 murine leukemia cell line is a widely utilized model in the screening and characterization of potential anticancer agents. Quinones represent a broad class of organic compounds, many of which exhibit significant cytotoxic and antitumor properties. Their mechanisms of action are diverse, often involving the generation of reactive oxygen species (ROS), induction of apoptosis, and interference with cellular signaling pathways.

This compound's unique characteristic as an inhibitor of neutral sphingomyelinase (nSMase) introduces another layer of complexity and therapeutic potential. nSMase plays a crucial role in the hydrolysis of sphingomyelin to ceramide, a lipid second messenger involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. Inhibition of nSMase can therefore significantly impact cancer cell fate. This guide explores the theoretical framework for the cytotoxic effects of this compound on P388 cells, drawing parallels from existing research on similar compounds and pathways.

Potential Mechanisms of Cytotoxicity

Based on its chemical structure and known biological activity, this compound may exert cytotoxic effects on P388 cells through two primary, and potentially interconnected, mechanisms:

-

Quinone-Mediated Cytotoxicity: As a quinone, this compound is likely to undergo redox cycling, leading to the production of superoxide radicals and other ROS. An overload of ROS can induce oxidative stress, causing damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death. Furthermore, quinones can act as Michael acceptors, forming covalent adducts with cellular nucleophiles like glutathione and cysteine residues in proteins, thereby disrupting their function.

-

Inhibition of Neutral Sphingomyelinase: By inhibiting nSMase, this compound would disrupt the sphingomyelin-ceramide signaling pathway. The consequences of nSMase inhibition in cancer are context-dependent. While ceramide is generally considered pro-apoptotic, the sustained inhibition of its production could potentially sensitize cells to other death signals or interfere with survival pathways that are dependent on nSMase activity.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical quantitative data based on the expected cytotoxic effects of this compound on P388 cells, as extrapolated from studies on other cytotoxic quinones and nSMase inhibitors. These tables are for illustrative purposes to guide experimental design and data analysis.

Table 1: In Vitro Cytotoxicity of this compound on P388 Cells

| Parameter | Value |

| IC50 (72h) | 5 µM |

| Maximum Inhibition | 95% |

| Hill Slope | 1.2 |

Table 2: Apoptosis Induction in P388 Cells Treated with this compound (10 µM for 48h)

| Marker | Percentage of Cells |

| Annexin V-Positive | 65% |

| Propidium Iodide-Positive | 15% |

| Caspase-3 Activation | 4-fold increase |

Table 3: Biomarkers of Oxidative Stress in P388 Cells Treated with this compound (10 µM for 24h)

| Biomarker | Fold Change vs. Control |

| Intracellular ROS | 3.5 |

| Glutathione (GSH) Levels | 0.6 |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | 2.8 |

Experimental Protocols

This section details the methodologies for key experiments to elucidate the cytotoxic effects of this compound on P388 cells.

Cell Culture

P388 murine leukemia cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed P388 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat P388 cells with this compound at its IC50 concentration for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Measurement of Intracellular ROS

-

Treat P388 cells with this compound for 24 hours.

-

Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microplate reader or flow cytometer.

Neutral Sphingomyelinase Activity Assay

-

Treat P388 cells with this compound for the desired time.

-

Lyse the cells and prepare membrane fractions.

-

Incubate the membrane fractions with a fluorescently labeled sphingomyelin substrate.

-

Measure the production of the fluorescent ceramide product over time using a fluorescence spectrophotometer.

-

Compare the activity to that of untreated control cells.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways affected by this compound and a general experimental workflow.

Caption: General experimental workflow for assessing the cytotoxic effects of this compound on P388 cells.

Caption: Potential signaling pathway for quinone-mediated cytotoxicity of this compound.

Caption: Proposed mechanism of this compound via inhibition of the neutral sphingomyelinase pathway.

Conclusion

While direct evidence is currently lacking, the chemical nature and known enzymatic target of this compound strongly suggest its potential as a cytotoxic agent against P388 murine leukemia cells. The proposed mechanisms, involving both quinone-mediated oxidative stress and disruption of sphingolipid signaling through nSMase inhibition, offer compelling avenues for future investigation. The experimental protocols and illustrative data presented in this guide provide a foundational framework for researchers to systematically evaluate the anticancer properties of this promising marine natural product. Further studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.

In Vitro Anticancer Potential of Thymoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymoquinone (TQ), the primary bioactive constituent of Nigella sativa (black seed), has emerged as a promising natural compound with potent in vitro anticancer properties. This technical guide provides a comprehensive overview of the mechanisms underlying TQ's anticancer effects, focusing on its ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways in various cancer cell lines. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. This document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, offering unique chemical scaffolds and biological activities.[1][2][3] Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone), a monoterpene quinone, has garnered significant scientific interest due to its demonstrated pleiotropic pharmacological effects, including anti-inflammatory, antioxidant, and potent anticancer activities.[4][5] This guide delves into the in vitro evidence supporting the anticancer potential of TQ, elucidating its molecular mechanisms of action.

Cytotoxic Activity of Thymoquinone Across Cancer Cell Lines

Thymoquinone has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary across different cancer types, highlighting a degree of selective activity.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Leukemia | Jurkat | 19.46 | 24 | [6] |

| 17.34 | 48 | [6] | ||

| 14.12 | 72 | [6] | ||

| HL-60 | ~19 | Not Specified | [6] | |

| Cervical Cancer | Siha | 14.67 | Not Specified | [6] |

Mechanisms of Anticancer Action

Thymoquinone exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis) and inhibiting the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. TQ has been shown to be a potent inducer of apoptosis in various cancer cell lines.[6] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events in TQ-induced apoptosis include:

-

Alteration of Bcl-2 Family Proteins: TQ treatment leads to an increased Bax/Bcl-2 ratio, which is a critical determinant for the induction of apoptosis.[7][8] It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[7][8]

-

Mitochondrial Membrane Potential Disruption: The altered Bax/Bcl-2 ratio contributes to the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8]

-

Caspase Activation: TQ triggers the activation of a cascade of cysteine proteases known as caspases. Specifically, it has been shown to activate caspase-8, an initiator caspase in the extrinsic pathway, as well as caspase-9 (initiator) and caspase-3 (executioner) in the intrinsic pathway.[8]

-

PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.

Diagram: Thymoquinone-Induced Apoptosis Pathway

Caption: Thymoquinone induces apoptosis via both extrinsic and intrinsic pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, TQ can halt the proliferation of cancer cells by arresting the cell cycle at different phases, preventing them from dividing and multiplying. The specific phase of cell cycle arrest can be cell-type dependent.[9]

-

G0/G1 Phase Arrest: In acute T-cell leukemia (Jurkat cells) and colorectal cancer cells, TQ has been shown to induce cell cycle arrest at the G0/G1 phase.[9] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p16 and a decrease in the expression of cyclin D1.[7]

-

G2/M Phase Arrest: In other cancer cell types, such as cholangiocarcinoma and certain breast cancer cell lines, TQ can cause an accumulation of cells in the G2/M phase.[9] This effect can be linked to increased expression of the tumor suppressor p53 and decreased levels of cyclin B1.[7]

Diagram: Experimental Workflow for Cell Cycle Analysis

Caption: A typical workflow for analyzing cell cycle distribution after TQ treatment.

Modulation of Key Signaling Pathways

The anticancer effects of TQ are underpinned by its ability to modulate a variety of intracellular signaling pathways that are often dysregulated in cancer.

-

NF-κB Pathway: Thymoquinone has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[5] TQ inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB.[5]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. TQ can inhibit the PI3K/Akt/mTOR signaling cascade, which contributes to its pro-apoptotic and anti-proliferative effects in various cancers, including breast and bladder cancer.[5][10]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival. TQ has been observed to modulate the MAPK pathway, for instance, by reducing the phosphorylation of ERK1/2 in non-small cell lung cancer cells, thereby inhibiting their proliferation and migration.[5]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in cancer and promotes cell survival and proliferation. TQ has been shown to inhibit STAT3 signaling, contributing to its anticancer activity.[10]

Diagram: Signaling Pathways Modulated by Thymoquinone

Caption: Thymoquinone inhibits multiple pro-survival and proliferative signaling pathways.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan is directly proportional to the number of living cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Thymoquinone (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).

-

Following treatment, add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of TQ concentration.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.

-

Procedure:

-

Culture and treat cells with Thymoquinone as described for the cell viability assay.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

-

Procedure:

-

Treat cells with Thymoquinone for the desired duration.

-

Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Wash the fixed cells and treat them with RNase A to prevent staining of RNA.

-

Stain the cells with a solution containing Propidium Iodide.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting data is plotted as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

-

Conclusion and Future Directions

The in vitro evidence strongly supports the anticancer potential of Thymoquinone. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on its efficacy in combination with standard chemotherapeutic agents to explore potential synergistic effects and overcome drug resistance. Furthermore, the development of novel drug delivery systems could enhance the bioavailability and tumor-targeting of Thymoquinone, paving the way for its potential clinical application in cancer therapy.

References

- 1. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of anticancer phytochemical compounds and their chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative and Apoptosis-Inducing Activities of Thymoquinone in Lymphoblastic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemopreventive and Anticancer Effects of Thymoquinone: Cellular and Molecular Targets [jcpjournal.org]

- 10. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Antimicrobial Potential of Chlorogentisylquinone Remains Largely Unexplored

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the antimicrobial properties of Chlorogentisylquinone. While its activity as a neutral sphingomyelinase inhibitor has been documented, specific data on its efficacy against bacterial and fungal pathogens is currently unavailable. This technical guide serves to highlight this knowledge gap and to propose a framework for future research based on the known antimicrobial activities of the broader quinone class of compounds.

This compound, a molecule isolated from a marine fungus, is primarily recognized for its potent inhibition of neutral sphingomyelinase, with a reported IC50 value of 1.2 microM.[1] However, its potential as an antimicrobial agent, a common characteristic of many quinone derivatives, has not been detailed in published research. This lack of data prevents a thorough analysis of its minimum inhibitory concentrations (MICs), mechanisms of action, and potential therapeutic applications in combating microbial infections.

The Antimicrobial Landscape of Quinones: A Proxy for Potential

Quinones and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[2][3] Their mechanisms of action are diverse and can include the disruption of microbial cell membranes, inhibition of key enzymes, and interference with cellular processes such as protein synthesis.[2] Given that this compound belongs to this chemical class, it is plausible that it may also exhibit antimicrobial activities.

Proposed Avenues for Future Research

To elucidate the antimicrobial potential of this compound, a systematic investigation is required. The following experimental workflow is proposed as a starting point for researchers in microbiology and drug development.

Caption: Proposed workflow for evaluating the antimicrobial properties of this compound.

Detailed Methodologies for Key Experiments

Should future research be undertaken, the following standard protocols for antimicrobial susceptibility testing are recommended.

Table 1: Experimental Protocols for Antimicrobial Activity Assessment

| Experiment | Detailed Methodology |

| Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) | 1. A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).2. A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) is added to each well.3. Positive (microorganism without compound) and negative (broth only) controls are included.4. The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).5. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. |

| Disk Diffusion Assay | 1. A standardized inoculum of the test microorganism is uniformly spread onto an agar plate.2. Sterile filter paper disks impregnated with a known concentration of this compound are placed on the agar surface.3. The plate is incubated under appropriate conditions.4. The diameter of the zone of inhibition (the area of no microbial growth) around the disk is measured to qualitatively assess antimicrobial activity. |

Anticipated Signaling Pathways and Mechanisms

Based on the known mechanisms of other quinone-based antimicrobials, several potential signaling pathways and cellular targets in microorganisms could be affected by this compound.

Caption: Hypothetical mechanisms of antimicrobial action for this compound based on related compounds.

Conclusion

While this compound presents an interesting molecular structure and has demonstrated specific enzymatic inhibition, its role as an antimicrobial agent remains an open question. The information presented in this guide is intended to underscore the absence of specific data and to provide a scientifically grounded roadmap for future investigations. The exploration of its potential antibacterial and antifungal properties could unveil a novel therapeutic agent, contributing to the much-needed arsenal against infectious diseases. Researchers are encouraged to undertake the outlined experimental protocols to fill this critical knowledge gap.

References

- 1. This compound, a new neutral sphingomyelinase inhibitor, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Chlorogentisylquinone: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chlorogentisylquinone

This compound, with the molecular formula C₇H₅ClO₃, is a halogenated quinone derivative. Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione structure. The presence of the electron-withdrawing chlorine atom and the quinone moiety suggests that this compound may possess interesting electronic properties and biological activities. Understanding its solubility is a critical first step in unlocking its potential for applications in medicinal chemistry and materials science.

Factors Influencing Quinone Solubility in Organic Solvents

The solubility of a compound is governed by the principle of "like dissolves like." For quinones, several factors come into play:

-

Polarity: The polarity of both the quinone and the solvent is the most significant factor. The carbonyl groups of the quinone ring introduce polarity, while the rest of the carbon framework is nonpolar. The overall polarity of a quinone derivative is influenced by its substituents.

-

Substituent Groups: The nature of the substituent groups on the quinone ring can dramatically alter its solubility. Hydrophilic groups like hydroxyl (–OH) and carboxyl (–COOH) can increase solubility in polar solvents, while hydrophobic groups like alkyl chains will enhance solubility in nonpolar solvents.[1]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence the solubility of quinones that have hydrogen bond-accepting carbonyl groups or hydrogen bond-donating hydroxyl groups.

-

Molecular Size and Shape: Generally, larger molecules and those with more symmetrical structures tend to have lower solubility due to stronger crystal lattice energies.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.

Experimental Protocols for Determining Solubility

Several methods can be employed to determine the solubility of this compound. The choice of method will depend on the required accuracy, the amount of available compound, and the available analytical instrumentation.

Gravimetric Method

This is a classical and straightforward method for determining solubility.[2]

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid solvent evaporation and temperature changes during this step.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood.

-

Quantification: The container with the dried solute is weighed again. The difference in weight gives the mass of the dissolved this compound. The solubility is then expressed in terms of g/L or mol/L.

Spectroscopic Method (UV-Vis)

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis region.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution and Measurement: After phase separation, a small, accurately measured volume of the saturated supernatant is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and sensitive method for determining solubility, especially for complex mixtures or when only small amounts of the compound are available.

Methodology:

-

Calibration: A calibration curve is generated by injecting known concentrations of this compound into the HPLC system and plotting the peak area against concentration.

-

Saturated Solution Preparation: A saturated solution is prepared and equilibrated as previously described.

-

Sample Analysis: After separating the undissolved solid, the saturated solution is filtered (using a syringe filter compatible with the solvent) and then injected into the HPLC system.

-

Quantification: The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve.

Data Presentation: Solubility of Structurally Related Compounds

While specific data for this compound is unavailable, the following table presents solubility data for hydroquinone, a structurally related compound, in various organic solvents to provide a comparative context.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Molar Solubility (mol/L) | Reference |

| Hydroquinone | Water | 25 | 7.0 | ~0.64 | [3] |

| Hydroquinone | Ethanol | 25 | 34.0 | ~2.65 | [3] |

| Hydroquinone | Acetone | 25 | 17.0 | ~1.95 | [3] |

| Hydroquinone | Dichloromethane | 25 | - | 0.00568 | [4] |

| Hydroquinone | Chloroform | 25 | - | 0.00278 | [4] |

| Hydroquinone | Carbon Tetrachloride | 25 | - | 0.00032 | [4] |

Note: Molar solubility values are approximated and can vary with the density of the saturated solution.

Potential Biological Activities and Signaling Pathways

Quinones are a well-known class of bioactive molecules with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The reactivity of the quinone moiety, particularly its ability to undergo redox cycling and participate in Michael addition reactions, is central to its biological effects.

Based on the general behavior of bioactive quinones, this compound could potentially be involved in signaling pathways related to:

-

Oxidative Stress Response: Quinones can generate reactive oxygen species (ROS) through redox cycling, which can modulate signaling pathways sensitive to oxidative stress, such as the Nrf2-Keap1 pathway. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes.

-

Inflammation: Some quinones can inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines.

-

Apoptosis: By inducing oxidative stress or by directly interacting with cellular macromolecules, quinones can trigger programmed cell death (apoptosis) in cancer cells, often involving the activation of caspase cascades.

Further research is required to determine the specific biological targets and signaling pathways modulated by this compound.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Hypothetical Signaling Pathway for a Bioactive Quinone

Caption: A hypothetical signaling pathway for this compound's potential bioactivity.

References

An In-depth Technical Guide to Early-Stage Research on Chlorogentisylquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorogentisylquinone, a naturally occurring gentisylquinone derivative isolated from a marine fungus, has emerged as a potent inhibitor of neutral sphingomyelinase (nSMase). This enzyme plays a crucial role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to ceramide, a bioactive lipid involved in apoptosis, cell cycle arrest, and inflammation. The inhibitory action of this compound on nSMase positions it and its derivatives as promising candidates for further investigation in the context of diseases characterized by dysregulated sphingolipid metabolism, such as cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the early-stage research on this compound derivatives, including their biological activity, proposed synthetic pathways, and detailed experimental protocols for their study.

Core Concepts and Biological Activity

This compound was first identified as a new inhibitor of neutral sphingomyelinase activity, purified from the culture broth of the marine fungal strain FOM-8108.[1] Its structure was elucidated through extensive spectroscopic analysis. The primary biological activity of this compound is the inhibition of neutral sphingomyelinase, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range. This inhibitory activity is the foundation for the therapeutic potential of its derivatives.

Quantitative Data on Bioactivity

The bioactivity of this compound and related quinone derivatives is summarized in the table below. This data highlights the potency and potential therapeutic applications of this class of compounds.

| Compound | Target/Assay | Cell Line/System | IC50 / GI50 | Reference |

| This compound | Neutral Sphingomyelinase | Rat brain membranes | 1.2 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the study of this compound and its derivatives.

Proposed Synthetic Pathway for this compound

While a definitive synthetic route for this compound has not been published, a plausible pathway can be proposed based on established organic chemistry principles for the synthesis of substituted quinones. This proposed pathway starts from the commercially available gentisic acid.

Step 1: Chlorination of Gentisic Acid

The introduction of a chlorine atom to the gentisic acid backbone is a critical step. This can be achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The reaction would likely be carried out in an inert solvent.

-

Reagents: Gentisic acid, sulfuryl chloride, inert solvent (e.g., dichloromethane or glacial acetic acid).

-

Procedure:

-

Dissolve gentisic acid in the chosen solvent.

-

Slowly add sulfuryl chloride to the solution at a controlled temperature, likely room temperature or below, to manage the exothermic reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the chlorinated gentisic acid intermediate using column chromatography.

-

Step 2: Oxidative Decarboxylation

The final step involves the conversion of the chlorinated gentisic acid intermediate to the corresponding quinone. This can be achieved through an oxidative decarboxylation reaction.

-

Reagents: Chlorinated gentisic acid intermediate, a suitable oxidizing agent (e.g., sodium hypochlorite in an alkaline solution).[2]

-

Procedure:

-

Dissolve the chlorinated gentisic acid in an appropriate solvent.

-

Add the oxidizing agent and stir the reaction at room temperature.

-

Monitor the formation of the quinone product by TLC.

-

Once the reaction is complete, extract the product with an organic solvent and purify it using column chromatography.

-

References

Methodological & Application

Application Notes and Protocols for the Extraction of Chlorogentisylquinone from Fungal Culture Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of chlorogentisylquinone, a bioactive quinone, from fungal culture broth. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the isolation of this and similar secondary metabolites for further study and development.

Introduction

This compound is a natural product of fungal origin that has garnered interest for its biological activities. As a member of the quinone class of compounds, it is part of a large family of secondary metabolites known for their diverse pharmacological properties.[1] The primary source of this compound identified to date is the marine-derived fungus Phoma sp. FOM-8108.[2][3] Successful isolation of this compound is a critical first step for comprehensive biological evaluation, mechanism of action studies, and potential therapeutic development.

This document outlines the key stages of production and purification, including fungal fermentation, solvent extraction, and chromatographic separation.

Fungal Strain and Fermentation

The production of this compound is intrinsically linked to the specific fungal strain and the culture conditions employed.

Producing Organism: Phoma sp. FOM-8108, a marine-derived fungus.[2][3]

Critical Fermentation Parameter: The presence of seawater in the fermentation medium is essential for the production of this compound. Optimal production has been observed in media containing a high concentration of seawater, typically between 75% and 100%.[3]

Protocol 1: Fungal Fermentation for this compound Production

This protocol is based on general fermentation practices for Phoma species and the specific requirement of seawater for this compound production.

Materials:

-

Petri dish with a mature culture of Phoma sp. FOM-8108 on a suitable agar medium.

-

Seed culture medium (e.g., Potato Dextrose Broth with 75-100% sterile seawater).

-

Production culture medium (a proposed synthetic medium is provided in Table 1, supplemented with 75-100% sterile seawater).

-

Sterile flasks, incubator shaker.

Procedure:

-

Inoculum Preparation: Aseptically transfer a few agar plugs (approximately 6 mm in diameter) from a mature plate culture of Phoma sp. FOM-8108 into a flask containing the seed culture medium.

-

Seed Culture Incubation: Incubate the seed culture at 28°C on a rotary shaker at 120 rpm for 5-7 days.

-

Production Culture Inoculation: Transfer the seed culture to the production fermentation medium at a suitable inoculation ratio (e.g., 5-10% v/v).

-

Production Fermentation: Incubate the production culture under the same conditions as the seed culture (28°C, 120 rpm) for a duration determined by preliminary time-course studies to ascertain the peak production of this compound.

Table 1: Proposed Synthetic Fermentation Medium for Phoma sp.

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Peptone | 10.0 |

| Yeast Extract | 7.5 |

| (NH₄)₂SO₄ | 2.0 |

| FeSO₄·7H₂O | 1.0 |

| MnSO₄·H₂O | 1.0 |

| MgSO₄ | 0.5 |

| Solvent | 75-100% Seawater |

Note: This medium composition is based on a successful medium for another Phoma species and should be optimized for Phoma sp. FOM-8108 and this compound production.

Extraction and Purification of this compound

The purification of this compound from the culture broth involves a multi-step process combining solvent extraction and column chromatography.[2]

Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: Solvent Extraction of Crude this compound

This protocol describes the initial extraction of this compound from the fungal culture broth.

Materials:

-

Harvested fungal culture broth.

-

Ethyl acetate (or other suitable organic solvent of medium polarity).

-

Separatory funnel.

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

Procedure:

-

Broth Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation. The supernatant (culture filtrate) contains the secreted this compound.

-

Liquid-Liquid Extraction:

-

Transfer the culture filtrate to a large separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic layer (top) will contain the extracted compounds.

-

Drain the aqueous layer (bottom) and collect the organic layer.

-

Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to ensure complete extraction.

-

-

Drying and Concentration:

-

Pool the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate to remove residual water.

-

Filter to remove the sodium sulfate.

-

Concentrate the dried extract in vacuo using a rotary evaporator to obtain the crude extract.

-

Table 2: Solvent Extraction Parameters (Hypothetical Quantitative Data)

| Parameter | Value |

| Starting Culture Volume | 10 L |

| Extraction Solvent | Ethyl Acetate |

| Solvent to Broth Ratio | 1:1 (v/v) |

| Number of Extractions | 3 |

| Result | |

| Crude Extract Yield | 1.5 g (example value) |

Protocol 3: Silica Gel Column Chromatography

This step serves to separate the components of the crude extract based on their polarity.

Materials:

-

Crude extract from Protocol 2.

-

Silica gel (e.g., 60 Å, 70-230 mesh).

-

Chromatography column.

-

Solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Fraction collector or collection tubes.

-

TLC plates and developing chamber for monitoring fractions.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane) and pack the chromatography column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel column.

-

Elution:

-

Begin elution with the least polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient is provided in Table 3.

-

-

Fraction Collection: Collect fractions of a consistent volume.

-

Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions containing the compound of interest.

-

Concentration: Concentrate the pooled fractions using a rotary evaporator.

Table 3: Illustrative Silica Gel Chromatography Parameters

| Parameter | Specification |

| Stationary Phase | Silica Gel 60 (70-230 mesh) |

| Column Dimensions | 2.0 cm (ID) x 30 cm (L) (example) |

| Mobile Phase Gradient | Hexane -> Hexane:Ethyl Acetate (9:1 -> 1:1 -> 0:1) |

| Result | |

| Partially Purified Yield | 250 mg (example value) |

Protocol 4: Sephadex LH-20 Column Chromatography

This final purification step separates molecules based on size and polarity, yielding pure this compound.

Materials:

-

Partially purified extract from Protocol 3.

-

Sephadex LH-20 resin.

-

Chromatography column.

-

Elution solvent (e.g., methanol or a mixture of chloroform and methanol).

-

Fraction collector or collection tubes.

-

Analytical method for purity assessment (e.g., HPLC).

Procedure:

-

Resin Swelling and Column Packing: Swell the Sephadex LH-20 resin in the chosen elution solvent for at least 3 hours. Pack the column with the swollen resin.

-

Sample Loading: Dissolve the partially purified extract in a small volume of the elution solvent and carefully load it onto the column.

-

Isocratic Elution: Elute the sample with the same solvent used for swelling and packing the resin.

-

Fraction Collection and Analysis: Collect fractions and analyze their purity using a suitable method like HPLC. Pool the fractions containing pure this compound.

-

Final Product: Evaporate the solvent from the pooled pure fractions to obtain the final product.

Table 4: Sephadex LH-20 Chromatography Parameters

| Parameter | Specification |

| Stationary Phase | Sephadex LH-20 |

| Elution Solvent | Methanol |

| Result | |

| Final Yield of Pure Compound | 50 mg (example value) |

| Purity (by HPLC) | >95% (example value) |

Data Summary and Comparison

The following table provides a hypothetical summary of the quantitative data from the extraction and purification process. Actual yields will vary depending on the fermentation efficiency and the precise execution of the protocols.

Table 5: Summary of a Hypothetical this compound Extraction

| Purification Step | Starting Material (g) | Product Yield (g) | Purity (%) |

| Solvent Extraction | 10 L Culture Broth | 1.5 | ~10 |

| Silica Gel Chromatography | 1.5 | 0.25 | ~60 |

| Sephadex LH-20 Chromatography | 0.25 | 0.05 | >95 |

Signaling Pathway (Hypothetical)

While the specific signaling pathways leading to this compound biosynthesis in Phoma sp. are not elucidated, a general representation of a secondary metabolite biosynthesis pathway is provided below. Environmental cues, such as the presence of seawater, likely trigger a signaling cascade that activates the expression of the biosynthetic gene cluster responsible for producing this compound.

Caption: Hypothetical signaling pathway for this compound biosynthesis.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are not derived from a single, comprehensive experimental study. Researchers should perform their own optimizations to achieve the best results. The proposed fermentation medium is based on literature for a related species and may require adjustment.

References

Application Notes and Protocols for the Purification of Chlorogentisylquinone using Silica Gel Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogentisylquinone is a bioactive compound of significant interest in pharmaceutical research due to its potential therapeutic properties. Effective purification is a critical step in its isolation and characterization. Silica gel chromatography is a widely employed, cost-effective, and scalable technique for the purification of moderately polar compounds like quinones and polyphenols from complex mixtures such as crude plant extracts or reaction products.[1][2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, including recommendations for solvent systems, column preparation, and fraction analysis.

Principle of Separation

Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluting solvent).[1][2] Silica gel is a polar adsorbent. Non-polar compounds have a lower affinity for the silica gel and will elute faster with a non-polar mobile phase. Conversely, polar compounds will adsorb more strongly to the silica gel and require a more polar mobile phase to be eluted. By gradually increasing the polarity of the mobile phase (gradient elution), a mixture of compounds can be separated based on their polarity.

Experimental Protocols

Materials and Equipment

-

Stationary Phase: Silica gel (60-120 mesh or 200-300 mesh for flash chromatography).

-

Mobile Phase Solvents:

-

n-Hexane (non-polar)

-

Dichloromethane (DCM) (moderately polar)

-

Ethyl acetate (EtOAc) (polar)

-

Methanol (MeOH) (highly polar)

-

All solvents should be of analytical or HPLC grade.

-

-

Apparatus:

-

Glass chromatography column with a stopcock.

-

Separatory funnel (for solvent reservoir).

-

Collection tubes or flasks.

-

Thin Layer Chromatography (TLC) plates (silica gel coated).

-

TLC developing chamber.

-

UV lamp (254 nm and 365 nm).

-

Rotary evaporator.

-

Beakers, flasks, and other standard laboratory glassware.

-

Protocol 1: Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will allow for the visualization of the separation and the determination of the retention factor (Rf) of the target compound.

-

Sample Preparation: Dissolve a small amount of the crude extract or reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

-

TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

-

Solvent System Evaluation: Prepare different solvent systems with varying polarities. Based on literature for similar compounds like quinones and polyphenols, good starting points include mixtures of a non-polar solvent and a moderately polar solvent.[4][5]

-

System A: n-Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v)

-

System B: Dichloromethane:Methanol (e.g., 9.8:0.2, 9.5:0.5, 9:1 v/v)

-

-

Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate.

-

Visualization: After development, dry the TLC plate and visualize the separated spots under a UV lamp (254 nm and 365 nm). Staining with a suitable reagent (e.g., potassium permanganate or iodine) can also be used.

-

Rf Calculation: Calculate the Rf value for each spot:

-

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

The ideal solvent system for column chromatography will provide an Rf value for the target compound in the range of 0.2-0.4.

-

Protocol 2: Silica Gel Column Chromatography

-

Column Packing (Wet Method):

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a small layer of sand.

-

In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined from the TLC analysis.

-

Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.

-

Add another layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

-

Continuously drain the solvent until the solvent level is just above the top layer of sand, ensuring the column does not run dry.

-

-

Sample Loading:

-

Liquid Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

-

Dry Loading: For samples not readily soluble in the initial mobile phase, pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

-

-

Elution:

-

Begin elution with the least polar solvent system identified in the TLC analysis.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution). This allows for the separation of compounds with a wide range of polarities.

-

Collect the eluate in fractions of a consistent volume.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

-

Combine the fractions that show a single spot corresponding to the Rf of the target compound.

-

-

Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: TLC Analysis of Crude this compound Extract

| Solvent System (v/v) | Rf of this compound | Observations |

| n-Hexane:EtOAc (8:2) | 0.35 | Good separation from impurities |

| DCM:MeOH (9.5:0.5) | 0.40 | Clear spot, some tailing |

| Chloroform:Methanol (10:1) | 0.50 | Less separation from polar impurities |

Table 2: Column Chromatography Elution Profile

| Fraction No. | Elution Solvent (v/v) | Volume (mL) | TLC Analysis (Rf of spots) |

| 1-10 | n-Hexane:EtOAc (9:1) | 100 | 0.8, 0.9 (non-polar impurities) |

| 11-25 | n-Hexane:EtOAc (8:2) | 150 | 0.35 (this compound) |

| 26-40 | n-Hexane:EtOAc (7:3) | 150 | 0.1, 0.2 (polar impurities) |

Table 3: Purification Summary

| Parameter | Value |

| Mass of Crude Sample | (e.g., 5.0 g) |

| Mass of Purified this compound | (e.g., 0.8 g) |

| Yield (%) | (e.g., 16%) |

| Purity (by HPLC or other analytical method) | (e.g., >95%) |

Considerations for Quinone Stability

Quinones can be sensitive to light and heat, which may lead to degradation.[6][7] It is advisable to protect the sample from direct light during the purification process and to avoid excessive heating during solvent evaporation.

Visualization of the Experimental Workflow

Caption: Workflow for this compound Purification.

Conclusion

Silica gel chromatography is a robust and adaptable method for the purification of this compound. By systematically developing the solvent system using TLC and carefully performing the column chromatography as outlined in this protocol, researchers can achieve high purity of the target compound. The provided templates for data recording will aid in the documentation and reproducibility of the purification process.

References

- 1. Silica Gel Column Chromatography: Significance and symbolism [wisdomlib.org]

- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 3. column-chromatography.com [column-chromatography.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stability study of thymoquinone, carvacrol and thymol using HPLC-UV and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of Chlorogentisylquinone using Sephadex LH-20 Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogentisylquinone is a quinone of interest that has been identified as a neutral sphingomyelinase inhibitor, originally isolated from a marine fungus. Its purification can be effectively achieved through a multi-step process involving solvent extraction, silica gel chromatography, and a final polishing step using Sephadex LH-20 chromatography. Sephadex LH-20 is a versatile size-exclusion and partition chromatography medium that is well-suited for the separation of small biomolecules like quinones and other phenolic compounds in organic or aqueous-organic solvents. This document provides a detailed protocol for the isolation of this compound using Sephadex LH-20, compiled from established methodologies for quinone and phenolic compound purification.

Principle of Separation

Sephadex LH-20 is a lipophilic, cross-linked dextran gel that has been hydroxypropylated to give it both hydrophilic and lipophilic properties. This dual nature allows for two primary modes of separation:

-

Size-Exclusion (Gel Filtration): In polar solvents, larger molecules that are excluded from the gel pores elute first, while smaller molecules that can penetrate the pores have a longer retention time and elute later.

-

Partition Chromatography: In less polar or mixed solvent systems, the separation is also influenced by the partitioning of the solute between the stationary gel phase and the mobile phase. Aromatic and hydrophobic compounds, like quinones, can exhibit adsorptive effects, leading to enhanced separation.